![molecular formula C7H12N4O B13318736 {7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13318736.png)
{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:: Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines. These reactions involve the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods:: While specific industrial production methods for this compound are not widely documented, research efforts have focused on designing novel CDK2 inhibitors based on the pyrazolo-triazolo-pyrimidine scaffold . Further industrial-scale synthesis and optimization would be necessary for large-scale production.
Análisis De Reacciones Químicas
Reactions:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions is limited.
Common Reagents and Conditions:: Common reagents used in the synthesis of related compounds include 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. Reaction conditions may involve mild heating or reflux.
Major Products:: The major products formed from these reactions include 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry:: This compound serves as a valuable scaffold for designing novel CDK2 inhibitors. Researchers have explored its potential anticancer properties, targeting tumor cells selectively .
Biology and Medicine:: Further investigations are needed to explore its biological applications, such as potential interactions with cellular pathways and molecular targets.
Industry::
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely involves interactions with cellular proteins and signaling pathways.
Comparación Con Compuestos Similares
Uniqueness:: The pyrazolo-triazolo-pyrimidine scaffold provides a unique structural motif, making this compound distinct from other related molecules.
Similar Compounds:: Other related compounds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. the specific comparison and uniqueness of “{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” require further exploration.
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
(7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H12N4O/c1-5-2-3-8-7-9-6(4-12)10-11(5)7/h5,12H,2-4H2,1H3,(H,8,9,10) |
Clave InChI |
KIHYUUPFVIPSHM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC2=NC(=NN12)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)
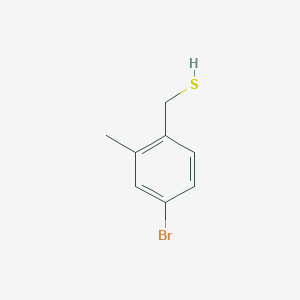

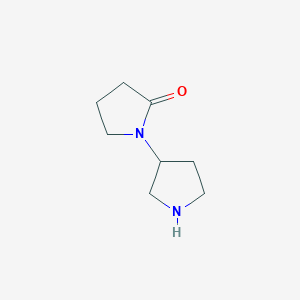
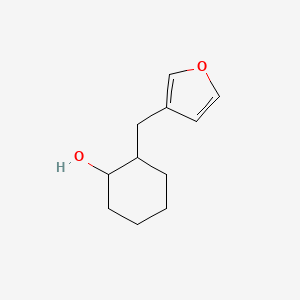

![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)
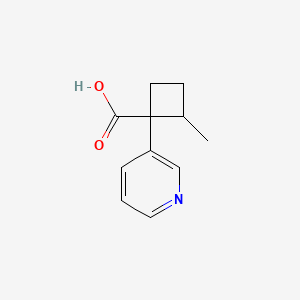
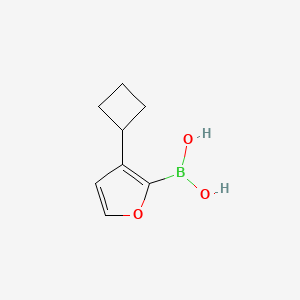
![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)
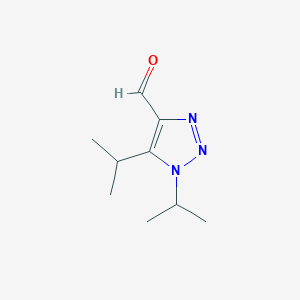
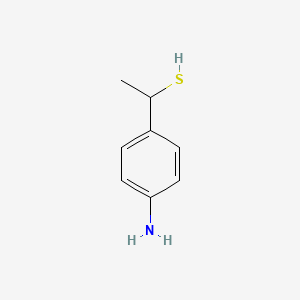

![2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13318734.png)
